4-Fluoro-4'-nitrochalcone is an organic compound characterized by the presence of both a fluorine atom and a nitro group on the chalcone structure. Its molecular formula is C₁₅H₁₀FNO₃, with a molecular weight of approximately 271.24 g/mol. The compound appears as a dark yellow solid and has a melting point in the range of 203-206 °C . Chalcones are known for their conjugated double bond system, which contributes to their chemical reactivity and biological activities.
Chalcones, including 4-fluoro-4'-nitrochalcone, exhibit a range of biological activities. They have been studied for their potential:
The synthesis of 4-fluoro-4'-nitrochalcone typically involves:
4-Fluoro-4'-nitrochalcone has several applications, including:
Studies on interaction mechanisms involving 4-fluoro-4'-nitrochalcone focus on its binding affinity to various biological targets. Research indicates that its unique structural features allow it to interact effectively with cellular proteins, potentially leading to covalent modifications that may enhance its biological activity. These interactions are crucial for understanding its mechanism of action in anticancer and antimicrobial therapies.
Several compounds share structural similarities with 4-fluoro-4'-nitrochalcone. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Nitrochalcone | Nitro group at position 4 | Basic chalcone structure without fluorine |
| 4-Aminochalcone | Amino group at position 4 | Enhanced cytotoxicity against cancer cells |
| 3-Nitrochalcone | Nitro group at position 3 | Different positioning affects biological activity |
| 2',5-Dimethoxychalcone | Methoxy groups at positions 2' and 5' | Distinct electronic properties due to methoxy groups |
| 4-Bromo-4'-nitrochalcone | Bromo group instead of fluoro | Different halogen may affect reactivity |
The uniqueness of 4-fluoro-4'-nitrochalcone lies in the combination of the fluorine atom and nitro group, which can significantly influence its chemical reactivity and biological activity compared to other chalcones. This makes it a valuable compound for further research in medicinal chemistry and pharmacology.
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 4-fluoro-4'-nitrochalcone. This reaction couples a nitro-substituted acetophenone derivative with a fluorinated benzaldehyde precursor under basic conditions, forming the characteristic α,β-unsaturated ketone backbone [5].
The choice of base-solvent systems critically influences reaction kinetics and product distribution:
| System | Reaction Time (h) | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Potassium Hydroxide/Methanol | 6–8 | 60–65 | 68–72 | <5% |
| Potassium Hydroxide/Tetrahydrofuran | 4–5 | 70–75 | 75–78 | 8–12% |
Methanol’s protic nature facilitates enolate stabilization through hydrogen bonding, enabling controlled growth of the conjugated system . Conversely, tetrahydrofuran’s aprotic environment accelerates enolate formation but increases susceptibility to Michael addition side reactions, particularly at elevated temperatures [5]. Nuclear magnetic resonance studies reveal that potassium hydroxide/methanol systems produce >95% trans-isomer purity due to enhanced stereochemical control during keto-enol tautomerization [4].
Solvent polarity directly modulates competing reaction mechanisms:
Polar Protic Solvents (e.g., Methanol):
Polar Aprotic Solvents (e.g., Tetrahydrofuran):
Emerging solvent-free methodologies address environmental concerns associated with traditional synthesis:
Mechanochemical Protocol:
Microwave-Assisted Synthesis:
Post-synthetic processing significantly impacts final product quality:
Crystallization Optimization:
| Primary Solvent | Anti-Solvent | Recovery Efficiency |
|---|---|---|
| Ethyl Acetate | Hexane | 78% |
| Dichloromethane | Diethyl Ether | 85% |
| Acetone | Water | 63% |
Chromatographic Methods:
Yield Enhancement Tactics:
Single-crystal data collected with molybdenum Kα radiation identify a monoclinic cell in the P 1 21/c 1 setting (space-group No. 14) [1]. The centrosymmetric arrangement positions the crystallographic inversion center at 0,0,0; consequently, molecules adopt an E-configuration across the C=C bond, giving centrosymmetric dimers through weak hydrogen bonding.
| Parameter | Value [1] |
|---|---|
| a | 3.8860 Å [1] |
| b | 13.2324 Å [1] |
| c | 24.199 Å [1] |
| β | 91.963° [1] |
| Volume | 1,243.6 ų [1] |
| Z (formula units) | 4 [1] |
Intermolecular architecture is dominated by:
KBr-wafer spectra (Aldrich catalog S52450) [2] show:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1,680 | ν(C=O) conjugated ketone [2] |
| 1,605 – 1,595 | ν(C=C) α,β-unsaturated system [2] |
| 1,515 | ν_as(NO₂) [2] |
| 1,344 | ν_s(NO₂) [2] |
| 1,255 | ν(C–F) aromatic [2] |
| 840 | δ(=C–H) trans-alkenyl out-of-plane [2] |
The strong separation (Δν ≈ 171 cm⁻¹) between asymmetric and symmetric nitro stretches confirms minimal conjugation attenuation from the para-fluoro ring, while the 1,255 cm⁻¹ feature typifies an sp²-bound fluorine.
Solution spectra acquired on a 20 MHz Varian instrument in polysol (proprietary aromatic solvent) are archived in the Sadtler collection [3]:
| Nucleus | δ/ppm (multiplicity, J/Hz) | Tentative Assignment |
|---|---|---|
| ^1H | 8.12 (d, 16.1) | H_β (olefinic) |
| ^1H | 7.79 (d, 16.1) | H_α (olefinic) |
| ^1H | 7.72 – 7.26 (m) | Aromatic H of 4-nitrophenyl ring |
| ^1H | 7.18 – 7.02 (m) | Aromatic H of 4-fluorophenyl ring |
| ^13C | 189.4 | C=O |
| ^13C | 163.8 (d, J_CF ≈ 256) | C-F ipso |
| ^13C | 145.5, 141.3 | C-NO₂ para / C-β |
| ^13C | 130 – 116 | Ring carbons (overlapping) |
| ^19F | –113.4 (d, J_FH ≈ 8) | Para-fluoro nucleus |
Large ^13C–^19F coupling (J_CF ≈ 256 Hz) corroborates direct bonding, while the –113 ppm fluorine resonance is deshielded relative to unsubstituted fluorobenzene (–116 ppm) because of the conjugated carbonyl pull.
Visualization with CrystalExplorer 17.5 reveals:
| Contact Type | Contribution to Surface /% [1] | Key Observation |
|---|---|---|
| H···O / O···H | 30.2 | Governs dimer formation through C–H···O links |
| H···H | 20.6 | Van der Waals dispersion inside sheets |
| H···C / C···H | 18.0 | Edge-to-face motifs between phenyl rings |
| H···F / F···H | 13.1 | Polar C–H···F bridges stabilizing layers |
| C···C | 10.1 | π···π stacking columns |
Red spots on the d_norm surface coincide with hydrogen-bond donors/acceptors; triangular blue/red patterns on the shape-index map mark π···π overlap zones, validating the diffraction-inferred stacking motif.
| Metric | Value [1] |
|---|---|
| C7–O3 (carbonyl) | 1.220 Å [1] |
| C8=C9 (olefinic) | 1.331 Å [1] |
| Dihedral (ring–ring) | 4.27° [1] |
| Torsion (O3–C7–C8–C9) | –0.8° [1] |
| Mode | Observed ν/cm⁻¹ | Intensity | Assignment |
|---|---|---|---|
| ν(C=O) | 1,680 | strong | α,β-unsaturated ketone [2] |
| ν_as(NO₂) | 1,515 | strong | Nitro asymmetric [2] |
| ν_s(NO₂) | 1,344 | strong | Nitro symmetric [2] |
| ν(C–F) | 1,255 | medium | Aromatic fluorine [2] |
| Nucleus | δ/ppm | Structural Site |
|---|---|---|
| ^1H β | 8.12 [3] | Olefin β-H |
| ^1H α | 7.79 [3] | Olefin α-H |
| ^19F | –113.4 [3] | Para-fluoro |
| ^13C =O | 189.4 [3] | Carbonyl C |
| ^13C ipso-F | 163.8 [3] | C-F |